molecular formula C11H9NO4 B2631308 3-formyl-6-methoxy-1H-indole-2-carboxylic Acid CAS No. 858752-19-9

3-formyl-6-methoxy-1H-indole-2-carboxylic Acid

Cat. No.: B2631308
CAS No.: 858752-19-9
M. Wt: 219.196
InChI Key: ZAEVIKWGVRHQAW-UHFFFAOYSA-N
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Description

3-formyl-6-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural compounds, including tryptophan and indole-3-acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-6-methoxy-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . For this specific compound, the starting materials would include a methoxy-substituted phenylhydrazine and a formyl-substituted aldehyde, with the reaction conditions optimized to yield the desired product.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-formyl-6-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-formyl-6-methoxy-1H-indole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-formyl-6-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    3-methoxyindole: Known for its role in various biological processes.

    6-methoxyindole-2-carboxylic acid: Similar structure but lacks the formyl group.

Uniqueness

3-formyl-6-methoxy-1H-indole-2-carboxylic acid is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

3-formyl-6-methoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-7-8(5-13)10(11(14)15)12-9(7)4-6/h2-5,12H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEVIKWGVRHQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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